molecular formula C13H12N2O2S B5741259 N'-{[2-(2-thienyl)acetyl]oxy}benzenecarboximidamide

N'-{[2-(2-thienyl)acetyl]oxy}benzenecarboximidamide

Cat. No. B5741259
M. Wt: 260.31 g/mol
InChI Key: ZBFHHZGTMPQGAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[2-(2-thienyl)acetyl]oxy}benzenecarboximidamide, also known as TACB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research and development. TACB is a small molecule that has been synthesized through various methods, and its mechanism of action has been investigated to understand its biochemical and physiological effects.

Scientific Research Applications

N'-{[2-(2-thienyl)acetyl]oxy}benzenecarboximidamide has potential applications in scientific research, particularly in the field of cancer research. N'-{[2-(2-thienyl)acetyl]oxy}benzenecarboximidamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Furthermore, N'-{[2-(2-thienyl)acetyl]oxy}benzenecarboximidamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. N'-{[2-(2-thienyl)acetyl]oxy}benzenecarboximidamide has also been investigated for its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease.

Mechanism of Action

The mechanism of action of N'-{[2-(2-thienyl)acetyl]oxy}benzenecarboximidamide involves the inhibition of histone deacetylase (HDAC) enzymes. HDAC enzymes are involved in the regulation of gene expression and are overexpressed in various cancer cells. N'-{[2-(2-thienyl)acetyl]oxy}benzenecarboximidamide inhibits HDAC enzymes, leading to the accumulation of acetylated histones and the activation of tumor suppressor genes. N'-{[2-(2-thienyl)acetyl]oxy}benzenecarboximidamide has also been shown to induce the expression of pro-apoptotic genes, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N'-{[2-(2-thienyl)acetyl]oxy}benzenecarboximidamide has been shown to have various biochemical and physiological effects. N'-{[2-(2-thienyl)acetyl]oxy}benzenecarboximidamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. N'-{[2-(2-thienyl)acetyl]oxy}benzenecarboximidamide has also been shown to induce the expression of tumor suppressor genes and inhibit the expression of oncogenes. Furthermore, N'-{[2-(2-thienyl)acetyl]oxy}benzenecarboximidamide has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

N'-{[2-(2-thienyl)acetyl]oxy}benzenecarboximidamide has several advantages for lab experiments. N'-{[2-(2-thienyl)acetyl]oxy}benzenecarboximidamide is a small molecule that can be easily synthesized with high purity. N'-{[2-(2-thienyl)acetyl]oxy}benzenecarboximidamide has also been shown to have low toxicity, making it a safe compound for use in lab experiments. However, N'-{[2-(2-thienyl)acetyl]oxy}benzenecarboximidamide has some limitations for lab experiments. N'-{[2-(2-thienyl)acetyl]oxy}benzenecarboximidamide has poor solubility in water, which may limit its application in certain experiments. Furthermore, N'-{[2-(2-thienyl)acetyl]oxy}benzenecarboximidamide has a short half-life, which may require frequent dosing in experiments.

Future Directions

There are several future directions for N'-{[2-(2-thienyl)acetyl]oxy}benzenecarboximidamide research. One direction is to investigate the potential of N'-{[2-(2-thienyl)acetyl]oxy}benzenecarboximidamide as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease. Another direction is to investigate the potential of N'-{[2-(2-thienyl)acetyl]oxy}benzenecarboximidamide in combination with other anti-cancer agents for the treatment of various cancers. Furthermore, the optimization of N'-{[2-(2-thienyl)acetyl]oxy}benzenecarboximidamide synthesis methods and the development of new N'-{[2-(2-thienyl)acetyl]oxy}benzenecarboximidamide derivatives may lead to the discovery of more potent and selective HDAC inhibitors.

Synthesis Methods

N'-{[2-(2-thienyl)acetyl]oxy}benzenecarboximidamide can be synthesized through several methods, including the reaction of 2-thiopheneacetic acid with benzoyl chloride followed by reaction with ammonium hydroxide and phthalimide. Another method involves the reaction of 2-thiopheneacetic acid with benzyl chloroformate followed by reaction with ammonium hydroxide and phthalimide. These methods have been optimized to produce high yields of N'-{[2-(2-thienyl)acetyl]oxy}benzenecarboximidamide with high purity.

properties

IUPAC Name

[(Z)-[amino(phenyl)methylidene]amino] 2-thiophen-2-ylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2S/c14-13(10-5-2-1-3-6-10)15-17-12(16)9-11-7-4-8-18-11/h1-8H,9H2,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBFHHZGTMPQGAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NOC(=O)CC2=CC=CS2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=N/OC(=O)CC2=CC=CS2)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-{[2-(thiophen-2-yl)acetyl]oxy}benzenecarboximidamide

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